2-Phenyl-1,3-oxazolidin-4-one
Description
Significance of the 1,3-Oxazolidin-4-one Heterocyclic Scaffold in Academic Synthesis
The 1,3-oxazolidin-4-one ring system is a prominent heterocyclic scaffold that has garnered considerable attention in academic and industrial research. rsc.orgnih.gov Heterocyclic compounds, in general, are fundamental to medicinal chemistry, and the oxazolidinone class, in particular, has proven to be a versatile framework for the design of new therapeutic agents. rsc.orgnih.gov
Oxazolidinones can exist as different structural isomers, such as 2-oxazolidinones, 3-oxazolidinones, and 4-oxazolidinones, depending on the placement of the atoms within the ring. rsc.org These scaffolds are recognized for their broad spectrum of biological activities, which include antibacterial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govnih.gov The structural rigidity and the presence of heteroatoms in the ring allow for specific spatial arrangements of substituents, which is crucial for targeted interactions with biological macromolecules.
Substituted oxazolidines are important synthetic targets due to their pharmacological activity and their extensive use as chiral auxiliaries in asymmetric synthesis. nih.gov The ability to introduce chirality and various functional groups onto the oxazolidinone core makes it an attractive building block for creating diverse chemical libraries for drug discovery.
Role of 2-Phenyl-1,3-oxazolidin-4-one as a Key Intermediate and Building Block in Advanced Chemical Research
This compound serves as a crucial intermediate and a versatile building block in the multi-step synthesis of more complex molecules. Its phenyl group and the oxazolidinone core provide a foundational structure that can be readily modified to generate a variety of derivatives with potential biological activities.
A key application of this scaffold is in the synthesis of novel therapeutic agents. For instance, derivatives of the closely related 3-benzyl-2-phenyl-1,3-oxazolidine-4(5H)-one have been synthesized and evaluated for their antihyperglycemic activity. In a representative synthesis, benzylamine (B48309) is reacted with benzaldehyde (B42025) and hydroxyacetic acid to form the core 3-benzyl-2-phenyl-1,3-oxazolidine-4(5H)-one structure. This intermediate is then further functionalized to produce a series of final compounds.
Table 1: Synthesis of 3-benzyl-2-phenyl-1,3-oxazolidine-4(5H)-one
| Reactants | Product | Yield | Melting Point |
|---|
This data is for the synthesis of a closely related derivative and illustrates the role of the this compound scaffold as a key intermediate.
The reactivity of the 1,3-oxazolidin-4-one ring allows for various chemical transformations, making it a valuable synthon for constructing diverse molecular architectures. The synthesis of 2,2-dichloro-1-(2-phenyl-1,3-oxazolidin-3-yl)ethanone from ethanolamine (B43304) and benzaldehyde, followed by reaction with dichloroacetyl chloride, further demonstrates the utility of the 2-phenyl-1,3-oxazolidine core as a platform for creating new chemical entities. nih.gov
Scope and Objectives of Academic Research on this compound
Academic research on this compound and its derivatives is primarily driven by the quest for new molecules with therapeutic potential and the development of novel synthetic methodologies. The overarching objectives can be summarized as follows:
Exploration of Biological Activity: A significant focus of research is the synthesis of novel analogs of this compound and the evaluation of their biological properties. This includes screening for activities such as anticancer, antibacterial, antiviral, and antidiabetic effects. nih.govnih.gov For example, studies on 1,2,4-oxadiazole-5-one derivatives, which share structural similarities, have identified potential inhibitors of p38 MAPK, a key enzyme in inflammatory pathways. nih.gov
Development of Novel Synthetic Routes: Researchers are continuously working on developing more efficient and stereoselective methods for the synthesis of the 1,3-oxazolidin-4-one scaffold and its derivatives. This includes the use of new catalysts and reaction conditions to improve yields and control stereochemistry. organic-chemistry.org
Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research involves understanding how the structural modifications of the this compound scaffold influence its biological activity. By systematically altering different parts of the molecule, researchers can identify key structural features responsible for its therapeutic effects, leading to the design of more potent and selective drug candidates.
Table 2: Investigated Biological Activities of Structurally Related Oxazolidinone Derivatives
| Compound Class | Biological Target/Activity | Research Focus |
|---|---|---|
| 1,2,4-Oxadiazole-5-ones | p38 MAPK inhibitors | Anti-inflammatory agents |
| 1,3,4-Oxadiazole (B1194373) derivatives | Anticancer | Development of new cancer therapies nih.gov |
| Thiazolidinone derivatives | Antibacterial | Combating drug-resistant bacteria nih.gov |
The ongoing investigation into this compound and its analogs underscores its importance as a privileged scaffold in medicinal chemistry and organic synthesis, with the potential to yield novel therapeutic agents for a variety of diseases.
Structure
2D Structure
3D Structure
Properties
CAS No. |
38052-67-4 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-phenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C9H9NO2/c11-8-6-12-9(10-8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11) |
InChI Key |
RVFRYUNGRFJAFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 2 Phenyl 1,3 Oxazolidin 4 One Systems
Ring-Opening Reactions of the 1,3-Oxazolidinone Core
The cleavage of the 1,3-oxazolidinone ring is a fundamental transformation that unlocks the synthetic potential of this heterocyclic system. These reactions can be initiated by either acidic or nucleophilic reagents, and their outcomes are often governed by subtle stereoelectronic effects.
Acid-catalyzed ring-opening of oxazolidinones typically involves protonation of the ring oxygen, which activates the C-O bond towards cleavage. khanacademy.orglibretexts.orglibretexts.org This process can be viewed as a hybrid of SN1 and SN2 mechanisms. libretexts.org The reaction begins with the protonation of the epoxide oxygen, creating a good leaving group. libretexts.org Subsequently, the carbon-oxygen bond starts to break, leading to a buildup of positive charge on the more substituted carbon atom. libretexts.org In the case of 2-phenyl-1,3-oxazolidin-4-one, the presence of the phenyl group at the C2 position can stabilize a developing positive charge, influencing the regioselectivity of the ring opening. The hydrolysis of 2-[4-(dimethylamino)styryl]-N-phenyl-1,3-oxazolidine, for instance, has been shown to be subject to general acid catalysis. acs.org
In related oxazolidine (B1195125) systems, acid-catalyzed hydrolysis leads to the formation of 1,2-diols. libretexts.orglibretexts.org If the oxazolidine is asymmetrical, the incoming nucleophile, such as water, will preferentially attack the more substituted carbon. libretexts.orglibretexts.org The ring opening proceeds via an SN2-like mechanism, resulting in a trans configuration of the newly introduced functional groups. libretexts.orglibretexts.org The stereocontrolled acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols provides a method for synthesizing 2-amino ethers, where the substitution pattern and the type of alcohol significantly affect the reaction's outcome. nih.govnih.gov
The 1,3-oxazolidinone ring is also susceptible to cleavage by a variety of nucleophiles. The outcome of these reactions is highly dependent on the nature of the nucleophile and the substituents on the oxazolidinone ring.
One of the most well-studied nucleophilic ring-opening reactions involves the use of Grignard reagents. nih.govresearchgate.netclockss.orgcolab.ws Treatment of N-alkyl-oxazolidin-2-ones with Grignard reagents, such as allyl, benzyl, alkyl, and phenyl magnesium halides, leads to the formation of tertiary carboxylic amides. nih.govresearchgate.net The organomagnesium species attacks the carbonyl group, initiating the ring-opening of the oxazolidinone. nih.govresearchgate.net This methodology has been applied to the synthesis of piperidine (B6355638) alkaloids like (-)-coniine (B1195747) and (-)-dihydropinidine. clockss.org
Hydrolytic cleavage of the chiral auxiliary from N-acyl oxazolidinones is often accomplished using alkaline hydrogen peroxide (LiOH/H₂O₂). williams.eduacs.orgresearchgate.netacs.org The hydroperoxide anion selectively attacks the exocyclic imide carbonyl. williams.edu The initially formed peroxyacid is then reduced in situ with a reagent like sodium sulfite (B76179) to yield the corresponding carboxylic acid. williams.edu It has been observed that the reaction of LiOH alone can lead to cleavage at the endocyclic carbonyl. williams.eduuq.edu.au Computational studies suggest that while initial attack by both LiOH and LiOOH is favored at the less hindered endocyclic carbonyl, the subsequent decomposition barrier of the tetrahedral intermediate dictates the final product. uq.edu.au For LiOH, this barrier is low, leading to endocyclic cleavage, whereas for LiOOH, the higher barrier favors the exocyclic cleavage pathway. uq.edu.au
Stereoelectronic effects play a crucial role in governing the reactivity and selectivity of ring transformations in oxazolidinone systems. The endo-anomeric effect, which involves the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the adjacent C-O bond (n(N)→σ*(C–O)), is a key factor in the cleavage of the intracyclic C-O bond. researchgate.net This effect is influenced by the hybridization and substitution at the nitrogen atom.
When the nitrogen lone pair is conjugated with a carbonyl group, as in N-acyloxazolidinones, the n(N)→π(C=O) delocalization becomes significant. researchgate.net This conjugation reduces the basicity of the ring oxygen and strengthens the intracyclic C-O bond, making both hydrolysis and reductive ring-opening more difficult. researchgate.net The generation of N-acyliminium ions from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones in the presence of a Lewis acid like titanium tetrachloride demonstrates another facet of stereoelectronic control. nih.gov The subsequent reaction of these ions with nucleophiles can proceed with varying degrees of stereoselectivity, which may be influenced by complexation of the Lewis acid to the N-acyliminium ion. nih.gov
Cycloaddition Reactions Involving this compound Derivatives
Derivatives of this compound can participate in various cycloaddition reactions, providing access to complex polycyclic structures. These reactions are valuable tools for constructing six-membered rings with controlled stereochemistry. wikipedia.orgnih.gov
A notable example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org N-Acyloxazolidinones can serve as chiral dienophiles, enabling asymmetric Diels-Alder reactions. nih.govacs.org The use of Lewis acids like diethylaluminum chloride can promote these reactions and lead to high diastereoselectivity, favoring the formation of the endo-cycloadduct. nih.gov While simple 3-alkyl substituted acryloyl oxazolidinone dienophiles are well-precedented, heteroatom-containing dienophiles have also been investigated. nih.gov
Another important class of cycloadditions is the [3+2] cycloaddition. In situ generated aza-oxyallyl cations can react with carbonyl compounds, including aldehydes, ketones, esters, and amides, to form 4-oxazolidinone (B12829736) motifs in good yields and with good diastereoselectivities. nih.govnih.govacs.org This method provides a direct route to potentially bioactive compounds. nih.govacs.org The proposed mechanism involves the initial cycloaddition to form an imidate, which then rearranges to the more stable 4-oxazolidinone. acs.org
The hetero-Diels-Alder reaction, where one or more heteroatoms are present in the diene or dienophile, further expands the synthetic utility of oxazolidinone systems. wikipedia.org For instance, carbonyl groups can react with dienes to form dihydropyran rings (oxo-Diels-Alder), and imines can be used to generate N-heterocyclic compounds (aza-Diels-Alder). wikipedia.org
Electrophilic and Nucleophilic Substitution Reactions on the Oxazolidinone Ring
The oxazolidinone ring can undergo both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the core structure.
A key reaction is the alkylation of enolates derived from N-acyloxazolidinones, which is a powerful method for asymmetric carbon-carbon bond formation. acs.orgnih.govrsc.orguwindsor.ca Deprotonation of the N-acyl group with a strong base, such as sodium bis(trimethylsilyl)amide (NaN(TMS)₂), generates a rigidly chelated (Z)-enolate. williams.eduacs.org Subsequent alkylation with an electrophile, like allyl iodide, occurs preferentially from the less hindered face of the enolate, leading to high diastereoselectivity. williams.eduacs.org This methodology has been used to install all-carbon quaternary centers vicinal to a benzylic tertiary carbon. nih.gov The choice of base and reaction conditions can significantly influence the outcome of these alkylations. williams.edu
Palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides provides a route to 3-aryl-2-oxazolidinones. organic-chemistry.org The success of this reaction is highly dependent on the choice of phosphine (B1218219) ligands, bases, and solvents. organic-chemistry.org Copper-catalyzed N-arylation with aryl iodides at room temperature has also been reported. organic-chemistry.org
Rearrangement Processes of this compound Derivatives
Rearrangement reactions of oxazolidinone derivatives offer pathways to structurally diverse heterocyclic systems. One such process is the diastereospecific oxidative rearrangement of α,β-unsaturated γ-lactams to 2-oxazolidinones using m-chloroperoxybenzoic acid. acs.org The proposed mechanism involves a Baeyer-Villiger oxidation, an epoxidation, and a concerted 1,2-migration of the carbamate (B1207046) oxygen. acs.org
Another important rearrangement is the Curtius rearrangement, which can be used to synthesize oxazolidin-2-ones. mdpi.com In a modified protocol, an asymmetric aldol (B89426) addition product can undergo a nucleophilic azidation followed by a Curtius rearrangement and in situ intramolecular ring closure to afford the desired oxazolidin-2-one. mdpi.com This sequence involves the conversion of a carboxylic acid derivative to an acyl azide, which upon thermal decomposition, rearranges to an isocyanate that is trapped intramolecularly. mdpi.com
Gold-catalyzed rearrangements of N-Boc-protected alkynylamines can also lead to the formation of alkylidene 2-oxazolidinones under mild conditions. nih.gov
Derivatization and Structural Modification Strategies for 2 Phenyl 1,3 Oxazolidin 4 One
N-Substitution Reactions on the Oxazolidinone Nitrogen
The nitrogen atom at the 3-position of the oxazolidinone ring possesses a lone pair of electrons and an acidic proton, making it a prime site for substitution reactions. These reactions typically proceed after deprotonation with a suitable base to form a nucleophilic anion, which can then react with various electrophiles.
N-Acylation: This involves the introduction of an acyl group (R-C=O) onto the nitrogen atom. The reaction is commonly achieved by treating the 2-phenyl-1,3-oxazolidin-4-one with an acyl chloride or anhydride (B1165640) in the presence of a base. This modification is significant in the field of asymmetric synthesis, where N-acyl oxazolidinones serve as chiral auxiliaries to direct stereoselective reactions like aldol (B89426) additions and alkylations. acs.org
N-Alkylation: Similar to acylation, alkyl groups can be introduced at the nitrogen position. This is typically accomplished by reacting the deprotonated oxazolidinone with an alkyl halide (e.g., alkyl iodide or bromide). These N-alkyl derivatives are important intermediates for synthesizing more complex molecular architectures.
Modification of the Phenyl Moiety via Electrophilic Aromatic Substitution and Coupling Reactions
The phenyl ring at the 2-position is another key site for structural modification, allowing for the introduction of a wide array of functional groups through well-established aromatic chemistry.
Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of this compound can undergo various electrophilic aromatic substitution reactions. uci.edumasterorganicchemistry.com The oxazolidinone moiety acts as an activating group and directs incoming electrophiles to the ortho and para positions of the phenyl ring. uci.edu
Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the phenyl ring, primarily at the para position. lumenlearning.commasterorganicchemistry.com This nitro derivative can be subsequently reduced to an amino group, providing a handle for further functionalization. nih.gov
Halogenation: The introduction of halogen atoms (Cl, Br) is achieved using a halogen (e.g., Cl2 or Br2) in the presence of a Lewis acid catalyst like FeCl3 or AlCl3. masterorganicchemistry.comyoutube.com These halogenated derivatives are valuable precursors for cross-coupling reactions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds. nih.gov A halogenated this compound can be coupled with various boronic acids or esters to introduce new aryl or alkyl substituents, significantly expanding the structural diversity of the core molecule. nih.gov Another strategy involves the diazotization of an amino-substituted phenyl group, followed by a coupling reaction to form azo compounds. nih.gov
Table 1: Examples of Phenyl Ring Modification Reactions
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro (-NO₂) group | lumenlearning.commasterorganicchemistry.com |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of a halogen (-Br, -Cl) group | masterorganicchemistry.comyoutube.com |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), Base | Formation of a biaryl system | nih.gov |
| Azo Coupling | 1. NaNO₂, HCl (diazotization of amino group) 2. Coupling partner (e.g., phenol) | Formation of an azo linkage (-N=N-) | nih.gov |
Introduction of Various Side Chains for Modulating Chemical Reactivity and Biological Interactions
The introduction of diverse side chains onto the this compound scaffold is a primary strategy for modulating its chemical reactivity and biological profile. These modifications can be made at the nitrogen, the phenyl ring, or the C5 position of the oxazolidinone ring.
Research has shown that the nature and position of substituents significantly influence the biological activity of related heterocyclic compounds like thiazolidin-4-ones. For instance, studies on thiazolidin-4-one derivatives have demonstrated that substituents on the phenyl ring can drastically alter their antioxidant properties. nih.govnih.gov Compounds with methoxy (B1213986) (-OCH3) or nitro (-NO2) groups have shown enhanced free radical scavenging abilities compared to unsubstituted analogues. nih.gov Similarly, the introduction of different aromatic aldehydes at the C5 position of the thiazolidinone ring leads to derivatives with varying biological effects. researchgate.net These findings suggest that similar substitutions on the this compound core could be a fruitful approach to developing compounds with specific biological functions. nih.govnih.govmdpi.com
Table 2: Influence of Phenyl Ring Substituents on Antioxidant Activity in Related Thiazolidin-4-one Systems
| Substituent (R) | Position | Observed Effect on Antioxidant Activity | Reference |
|---|---|---|---|
| -OCH₃ (Methoxy) | ortho or para | Increased activity | nih.gov |
| -NO₂ (Nitro) | ortho | Increased activity | nih.gov |
| -Br (Bromo) | para | Increased activity | nih.gov |
| -OH (Hydroxy) | para | Increased activity | mdpi.com |
| -N(CH₃)₂ (Dimethylamino) | para | Increased activity | mdpi.com |
Synthesis of Sulfur Analogues (Oxazolidine-2-thiones) and Their Derivatization
Replacing the carbonyl oxygen at the C2 position with a sulfur atom yields the corresponding 2-phenyl-1,3-oxazolidine-2-thione. This conversion opens up new avenues for derivatization, primarily targeting the thione group.
Synthesis: One reported method for synthesizing (S)-4-phenyl oxazolidine-2-thione involves reacting (S)-4-phenyl-2-oxazolidinone with sulfur powder and ammonium (B1175870) sulfide (B99878) or ammonium polysulfide. google.com Another common route to related thiones starts from an amino alcohol, which reacts with carbon disulfide. google.com
Derivatization: The oxazolidine-2-thione moiety exists in tautomeric equilibrium between the thione and thiol forms, presenting two potential nucleophilic sites: sulfur and nitrogen. nih.gov
S-Alkylation/S-Arylation: The sulfur atom, being a soft nucleophile, is the preferred site of attack in many reactions. nih.gov S-alkylation can be achieved by treating the thione with an alkyl halide in the presence of a base like NaOH. nih.govplos.org Copper-catalyzed S-arylation with aryl iodides has also been successfully demonstrated, providing a method to form C-S bonds chemoselectively. nih.gov
Oxidative Desulfurization: The thione can be converted back to a carbonyl group or other functionalities through oxidative processes. For example, reaction with hydrogen peroxide can lead to the formation of a thiazolium salt from a related thiazol-2-thione. nih.gov
These derivatization strategies highlight the chemical tractability of the this compound core and its thione analogue, enabling the systematic development of new compounds for a range of scientific applications.
Computational and Theoretical Investigations on 2 Phenyl 1,3 Oxazolidin 4 One Systems
Density Functional Theory (DFT) Studies for Elucidating Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it well-suited for investigating systems like 2-phenyl-1,3-oxazolidin-4-one.
Prediction of Reaction Pathways and Energetic Profiles
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the determination of their energetic feasibilities. For instance, theoretical studies on the tautomerism of related oxazolidin-4-one derivatives have shed light on the stability of different isomeric forms. Quantum chemical studies on biologically active oxazolidin-4-one and its analogs have investigated their prototautomerism. colab.ws These studies indicate that for 4-oxo derivatives, the keto form is the preferred tautomer. colab.ws
Furthermore, DFT has been employed to study the reaction mechanisms involving the oxazolidinone ring. For example, the ring contraction of trans-5-hydroxy-1,3-oxazin-2-ones to form cis-5-hydroxymethyl-oxazolidinones has been investigated using DFT. researchgate.net Such studies provide a detailed understanding of the transition states and intermediates involved, which is crucial for optimizing reaction conditions and designing synthetic routes.
A study on the isomerization of related thiazolidin-4-one derivatives using DFT has shown that the exo conformation is energetically more favorable than the endo conformation by approximately 3 kcal/mol. nih.gov While this study is on a thia-analog, the methodology is directly applicable to understanding the conformational preferences and isomerization pathways in this compound.
Analysis of Electronic Structures and Bonding Characteristics
The electronic structure of a molecule governs its reactivity and physical properties. DFT calculations provide a detailed picture of the electron distribution, molecular orbitals, and bonding within the this compound system. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.
Studies on related heterocyclic systems demonstrate the utility of DFT in this regard. For instance, in an investigation of an indolino-oxazolidine system, DFT calculations were used to understand the energetic and electronic processes involved in its photochromic and acidochromic behavior. nih.gov Such analyses can reveal how substituent effects on the phenyl ring or modifications to the oxazolidinone core influence the electronic properties and, consequently, the reactivity of the molecule.
Molecular Modeling and Docking Studies for Understanding Molecular Interactions
Molecular modeling and docking are powerful computational techniques used to predict how a molecule, such as this compound, interacts with a biological target, typically a protein or a nucleic acid. These methods are central to drug discovery and development.
Ligand-Target Interaction Simulations and Binding Affinity Predictions
Molecular docking simulations are used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. These simulations provide insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.
For example, molecular docking studies on a series of oxazolidinone-based ligands with the sigma-2 (σ2) receptor have been performed to understand their binding patterns. nih.gov These studies, often complemented by Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, help in estimating the relative binding affinities of different ligands to the target protein. nih.govrsc.org While not specifically on this compound, these investigations on analogous structures demonstrate that the oxazolidinone scaffold can be a key pharmacophore, and substitutions on this core can significantly modulate binding affinity and selectivity. nih.govrsc.org
The following table summarizes representative data from docking studies on oxazolidinone derivatives, illustrating the types of interactions and binding energies that can be computationally predicted.
| Compound/System | Target Protein | Key Interacting Residues | Predicted Binding Affinity/Score | Reference |
| Oxazolidinone Derivative (OXAZ2) | Sigma-2 Receptor | Asp29, Tyr50, Tyr147, Tyr150 | Good to moderate docking score | rsc.org |
| γ-butyrolactone derivative (LACT1) | Sigma-2 Receptor | Asp29, Glu73, Tyr50, Tyr147 | Good docking score | nih.gov |
Conformational Analysis and Stereochemical Preferences from Computational Data
The three-dimensional conformation of a molecule is critical for its biological activity. Computational methods can be used to perform a systematic search for the low-energy conformations of this compound. DFT calculations on related thiazolidin-4-one derivatives have been successfully used to determine the lowest energy conformer, with results showing good agreement with experimental 2D-NMR data. nih.gov
These computational conformational analyses can predict the most stable arrangement of the phenyl group relative to the oxazolidinone ring and the puckering of the five-membered ring. This information is vital for understanding how the molecule presents itself to a binding site and can explain the stereochemical outcomes of reactions involving this scaffold.
Quantum Chemical Calculations for Mechanistic Insights
Beyond DFT, other quantum chemical methods can provide deeper mechanistic insights into the behavior of this compound. Semi-empirical methods, for instance, have been used to investigate the basicities and nucleophilicities of oxazolidin-4-one derivatives. colab.ws These studies can predict which atoms in the molecule are most susceptible to protonation or attack by a nucleophile, which is fundamental to understanding its chemical reactivity in different environments. colab.ws
Such calculations can elucidate the preferred sites of interaction and the relative energies of different protonated or deprotonated species, offering a rationale for the observed chemical behavior and guiding the design of new derivatives with tailored properties.
Advanced Applications of 2 Phenyl 1,3 Oxazolidin 4 One in Asymmetric Organic Synthesis and Method Development
Utilization as Chiral Auxiliaries in Stereocontrolled Reactions
The primary function of 2-phenyl-1,3-oxazolidin-4-one in synthetic chemistry is as a chiral auxiliary. By covalently attaching this unit to a prochiral substrate, chemists can effectively guide the approach of reagents to one face of the molecule, resulting in the formation of one diastereomer in preference to the other. The auxiliary is typically introduced via N-acylation and can be subsequently removed under mild conditions, liberating the chiral product and often allowing for the recovery and reuse of the auxiliary. This strategy has become a cornerstone for the asymmetric synthesis of complex molecules.
Asymmetric aldol (B89426) condensations are powerful carbon-carbon bond-forming reactions that establish two new stereocenters simultaneously. The use of N-acylated 4-phenyl-2-oxazolidinones provides a reliable method for controlling the stereochemical outcome of these reactions. google.com The formation of a specific Z-enolate, directed by the chiral auxiliary, reacts with an aldehyde to produce syn-aldol adducts with a high degree of diastereoselectivity. researchgate.net
For instance, the aldol addition of a chlorotitanium enolate derived from an N-acyl-oxazolidinone to 2-benzyloxyacetaldehyde proceeds smoothly to furnish the corresponding syn-aldol adduct in 98% yield with a diastereomeric ratio of 3:1. nih.gov Research has also demonstrated that changing the stoichiometry of titanium tetrachloride (TiCl4) and the nature of the amine base can selectively produce either Evans syn or non-Evans syn aldol products in high diastereomeric purity. researchgate.net Furthermore, direct and asymmetric aldol reactions of N-azidoacetyl-1,3-oxazolidine-2-thione, a related scaffold, have been developed using chiral nickel(II) complexes, yielding anti-α-azido-β-silyloxy adducts with outstanding stereocontrol. nih.gov
Table 1: Examples of Asymmetric Aldol Reactions using Oxazolidinone Auxiliaries
| Reactants | Conditions | Product Type | Diastereomeric Ratio (dr) | Yield | Reference |
|---|---|---|---|---|---|
| N-propionyl-4-phenyl-2-oxazolidinone + Isobutyraldehyde | TiCl₄, (-)-Sparteine | Non-Evans syn-aldol | High | High | researchgate.net |
| N-propionyl-4-phenyl-2-oxazolidinone + Benzaldehyde (B42025) | TiCl₄, DIPEA | Evans syn-aldol | High | High | researchgate.net |
| Chlorotitanium enolate of N-acyl-oxazolidinone + 2-Benzyloxyacetaldehyde | - | syn-aldol adduct | 3:1 | 98% | nih.gov |
| N-azidoacetyl-1,3-oxazolidine-2-thione + 4-Methoxybenzaldehyde | Ni(II)-Tol-BINAP, TIPSOTf | anti α-azido-β-silyloxy adduct | 95:5 | 92% | nih.gov |
The Diels-Alder reaction is a powerful cycloaddition for constructing six-membered rings. When chiral auxiliaries are employed, this reaction can be rendered asymmetric, providing enantiomerically enriched cyclic products. Dienes substituted with a 4-phenyl-2-oxazolidinone unit have been shown to undergo highly regio- and endo-selective Diels-Alder reactions with various activated dienophiles. rsc.org The facial selectivity in these cycloadditions is often excellent. nih.gov
For example, the palladium-catalyzed preparation of chiral 2-amido-1-phenyl-1,3-dienes from chiral oxazolidinones has been reported. nih.gov These dienes participate in Diels-Alder reactions with dienophiles like dimethylacetylene dicarboxylate, yielding novel cycloadducts with high diastereoselectivity (up to 93:7 dr). nih.gov Subsequent hydrolysis removes the auxiliary and provides access to chiral cyclic ketones with high enantiomeric excess (up to 92% ee). nih.gov The stereochemical outcome of these reactions can be rationalized by a model where the dienophile approaches the diene from the face opposite to the bulky phenyl group of the auxiliary. rsc.org
Beyond aldol and cycloaddition reactions, 4-phenyl-2-oxazolidinone auxiliaries are highly effective in directing stereoselective alkylations and conjugate additions. N-acylated oxazolidinones can be converted into their corresponding enolates, which then react with electrophiles such as alkyl halides in a highly diastereoselective manner. researchgate.net
The conjugate addition of nucleophiles to α,β-unsaturated systems bearing a chiral oxazolidinone is another key application. A notable example is the highly stereoselective conjugate addition of (R)- or (S)-4-phenyl-2-oxazolidinone itself to nitroalkenes, demonstrating the utility of the heterocycle in Michael-type reactions. nih.gov Similarly, the addition to dialkyl alkylidenemalonates proceeds with high diastereoselectivity. researchgate.net These methods provide reliable access to α-branched and β-functionalized carboxylic acid derivatives, which are valuable building blocks in organic synthesis. google.comresearchgate.net
Table 2: Stereoselective Alkylation and Conjugate Addition
| Reaction Type | Substrate | Reagent | Key Feature | Reference |
|---|---|---|---|---|
| Alkylation | N-acylated oxazolidin-2-ones | Alkyl Halide via Lithium Enolate | Highly diastereoselective formation of α-branched products. | researchgate.net |
| Conjugate Addition | (R)- or (S)-4-phenyl-2-oxazolidinone | Nitroalkenes | Highly stereoselective Michael addition. | nih.gov |
| Conjugate Addition | Chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones | Alcohols (Phosphazene base catalyst) | Cascade esterification/stereoselective aza-Michael addition with high dr (up to >99:1). | researchgate.net |
Application as Synthetic Intermediates for Complex Molecule Construction
Beyond its role as a detachable auxiliary, the oxazolidinone ring system, including this compound, can also serve as a stable and integral part of a target molecule or as a key precursor that is transformed into another functional group during a synthetic sequence.
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability and oral bioavailability. The oxazolidinone scaffold is a valuable template for creating conformationally restricted amino acid analogues for incorporation into such molecules.
The products of asymmetric aldol reactions using N-azidoacetyl derivatives of related thiazolidinethiones can serve as precursors to β-hydroxy-α-amino acids. nih.gov The azido (B1232118) group acts as a masked amino group, which, following reduction, allows for the extension of a peptide chain using standard peptide coupling procedures. nih.gov This approach enables the synthesis of peptide chains containing non-natural amino acid residues with defined stereochemistry. Furthermore, efficient methods for the solid-phase synthesis of 1,3-oxazole-containing peptides have been developed, starting from serine-containing dipeptides, showcasing the transformation of amino acid precursors into heterocyclic systems common in peptidomimetics. nih.gov
The structural and stereochemical information embedded in this compound and its derivatives makes them excellent building blocks for the total synthesis of complex, enantiomerically pure bioactive molecules. acs.org The oxazolidin-2-one motif itself is found in a number of pharmacologically active compounds. nih.gov
A compelling demonstration is the concise asymmetric total synthesis of (-)-cytoxazone, a plant growth regulator. nih.gov The synthesis utilizes an asymmetric aldol reaction to set the key stereocenters, followed by a Curtius rearrangement and intramolecular cyclization to form the core oxazolidin-2-one structure of the natural product. nih.gov Similarly, pinane-based 2-amino-1,3-diols, which are related to biologically active sphingolipids, have been synthesized stereoselectively from oxazolidin-2-one precursors. nih.gov These examples highlight how the oxazolidinone framework can be strategically employed to construct the core of complex natural products and other biologically significant molecules. rsc.org
Development of Novel Chiral Reagents and Organocatalysts Incorporating the Oxazolidinone Moiety
The inherent chirality and conformational rigidity of the this compound scaffold have made it a valuable structural motif for the design of new chiral reagents and organocatalysts. Researchers have leveraged this framework to develop innovative tools for asymmetric synthesis, extending its application beyond its traditional role as a chiral auxiliary.
A notable advancement involves the use of chiral oxazolidinones to prepare novel chiral dienes for asymmetric Diels-Alder reactions. nih.gov Palladium-catalyzed carbon-nitrogen bond formation has been successfully employed to synthesize a library of chiral 2-amido- and 2-amido-1-phenyl-1,3-dienes from various chiral oxazolidinones. nih.gov This method provides access to these chiral dienes in moderate to excellent yields. nih.gov
These newly synthesized chiral amido-dienes have been effectively used in Diels-Alder reactions with various dienophiles, leading to the formation of chiral cyclic ketones after hydrolysis. nih.gov The reactions exhibit high diastereoselectivity and yield products with significant levels of enantioselectivity. nih.gov For instance, the reaction of these chiral dienes with dienophiles like N-phenylmaleimide and dimethyl acetylenedicarboxylate (B1228247) showcases the utility of these reagents in creating complex chiral molecules. nih.gov
Table 1: Asymmetric Diels-Alder Reactions Using Chiral 2-Amido-1-phenyl-1,3-dienes Derived from Oxazolidinones nih.gov
| Diene Precursor (Oxazolidinone) | Dienophile | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| (S)-4-benzyl-1,3-oxazolidin-2-one | N-phenylmaleimide | 89:11 | 70 | 92 |
| (S)-4-isopropyl-1,3-oxazolidin-2-one | N-phenylmaleimide | 93:7 | 65 | 88 |
| (R)-4-phenyl-1,3-oxazolidin-2-one | Dimethyl acetylenedicarboxylate | - | 68 | 85 |
| (S)-4-tert-butyl-1,3-oxazolidin-2-one | N-phenylmaleimide | 90:10 | 62 | 90 |
Furthermore, derivatives of the oxazolidine (B1195125) core have been explored as ligands in metal-catalyzed enantioselective reactions. Chiral 1,3-oxazolidines, synthesized from amino alcohols such as norephedrine, can act as effective ligands for catalysts in reactions like the enantioselective addition of diethylzinc (B1219324) to aryl aldehydes. researchgate.net In these cases, the in situ prepared zinc amides of the oxazolidine derivatives catalyze the reaction, achieving good enantioselectivities. researchgate.net
The development of such reagents and catalysts underscores the versatility of the oxazolidinone moiety as a chiral controller. By incorporating this rigid, well-defined stereochemical environment into a reagent or a ligand, chemists can effectively induce chirality in a wide range of chemical transformations, paving the way for new methods in asymmetric organic synthesis.
Mechanistic Research on Biological Interactions of 2 Phenyl 1,3 Oxazolidin 4 One Derivatives
Mechanistic Insights into Other Bioactivities
Beyond their antibacterial and anticoagulant properties, phenyl-oxazolidinone derivatives are being investigated for other therapeutic applications, most notably in oncology.
Methionyl-tRNA Synthetase Inhibition in Anticancer Research
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that play a fundamental role in protein synthesis by attaching the correct amino acid to its corresponding transfer RNA (tRNA). Because cancer cells have a high rate of proliferation and protein synthesis, these enzymes have become attractive targets for the development of new anticancer agents.
Specifically, methionyl-tRNA synthetase (MetRS) has been identified as a promising target. Research into related heterocyclic structures, such as thiazolidin-4-ones, has shown that they can inhibit various enzymes involved in cancer progression. nih.gov While direct and extensive research on 2-Phenyl-1,3-oxazolidin-4-one as a MetRS inhibitor is still developing, the principle is based on designing molecules that can fit into the enzyme's active site, blocking its function and thereby halting the protein synthesis necessary for tumor growth.
Application of Chiral this compound Derivatives as Probes in Biological Systems
Chirality, or the "handedness" of a molecule, is a critical aspect of biological systems, as enzymes and receptors are often stereospecific. Chiral oxazolidinone derivatives have found utility as powerful tools in various research fields.
Research in Neuroscience to Study Neurotransmitter Effects
The precise role of chiral this compound derivatives as probes for studying neurotransmitter effects is an area of specialized research. Generally, such probes are designed to interact with specific neural receptors or transporters with high selectivity for one enantiomer over the other. This allows researchers to dissect the specific roles of different receptor subtypes or enantiomers of a neurotransmitter. While the direct application of this specific oxazolidinone scaffold is not yet widely documented in mainstream neuroscience literature, the development of chiral ligands for neurological targets is a well-established strategy.
Chiral Derivatization Reagents in Targeted Metabolomics for Enantioselective Analysis
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, often requires the separation and quantification of enantiomers, as different enantiomers can have vastly different biological roles. nih.gov Chiral derivatization is a technique used to distinguish between enantiomers that are otherwise difficult to separate.
In this context, a chiral derivatizing agent (CDA) with a known stereochemistry, such as a specific enantiomer of a this compound derivative, would be reacted with the target analyte (e.g., an amino acid or a hydroxy acid). This reaction creates a pair of diastereomers, which have different physical properties and can be separated using standard chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC). nih.gov This enantioselective analysis is crucial for discovering biomarkers and understanding the biochemistry of diseases. nih.gov Chiral ligands based on imidazolidin-4-one (B167674) and oxazolidin-2-one structures have been successfully used in asymmetric synthesis to create specific enantiomers, highlighting their importance in controlling stereochemistry. nih.govmdpi.com
Data Tables
Table 1: Antibacterial Activity of Selected Oxazolidinone Derivatives
| Compound | Target Organism | MIC (µg/mL) | Mechanism of Action |
| Linezolid | Staphylococcus aureus | 0.5 - 4 | Protein Synthesis Inhibition acs.org |
| Linezolid | Streptococcus pneumoniae | 0.5 - 2 | Protein Synthesis Inhibition orthobullets.com |
| Eperezolid | Haemophilus influenzae | 4 | Protein Synthesis Inhibition acs.org |
| Eperezolid | Moraxella catarrhalis | 2 | Protein Synthesis Inhibition acs.org |
Table 2: Factor Xa Inhibitory Activity of Oxazolidinone-Based Compounds
| Compound | IC50 (nM) | Anticoagulant Assay (Plasma) |
| Rivaroxaban Derivative (7b) | 2.01 (human FXa) | PT CT2 = 0.15 µM (human) nih.gov |
| Rivaroxaban | Not specified | Inhibits free and clot-bound FXa researchgate.net |
| Pyrroloquinolinone Derivative | 3680 (human FXa) | % Inhibition at 30 µM = 94 mdpi.com |
Analytical and Spectroscopic Characterization Methodologies in 2 Phenyl 1,3 Oxazolidin 4 One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, including 2-Phenyl-1,3-oxazolidin-4-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific signals correspond to the different types of protons present in the molecule. The protons of the phenyl group typically appear as a multiplet in the aromatic region (around 7.2-7.4 ppm). The protons on the oxazolidinone ring exhibit distinct chemical shifts. For instance, the methine proton at the C5 position, adjacent to the phenyl group, and the methylene (B1212753) protons at the C2 position will have characteristic shifts and coupling patterns that are invaluable for confirming the compound's connectivity.
¹³C NMR Spectroscopy: Complementing the proton data, ¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum will show distinct peaks for each unique carbon atom. The carbonyl carbon (C=O) of the oxazolidinone ring is typically observed at a downfield chemical shift (around 170-180 ppm). The carbons of the phenyl ring will appear in the aromatic region (approximately 120-140 ppm), while the sp³ hybridized carbons of the oxazolidinone ring will be found at upfield chemical shifts. Theoretical calculations, such as those performed using Density Functional Theory (DFT), can be used to predict ¹³C NMR chemical shifts, which often show a strong correlation with experimentally observed values. nih.gov
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), further refine the structural assignment by revealing proton-proton coupling relationships within the molecule, confirming the connectivity of the different proton environments. slideshare.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Properties
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, several characteristic absorption bands are expected. A strong absorption band in the region of 1700-1750 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the lactone (cyclic ester) within the oxazolidinone ring. pressbooks.publibretexts.org The C-O-C stretching vibrations of the ether linkage in the ring will also produce characteristic bands. Furthermore, the aromatic C-H stretching vibrations of the phenyl group are typically observed above 3000 cm⁻¹, while the C=C in-ring stretching vibrations of the phenyl group appear in the 1400-1600 cm⁻¹ region. lumenlearning.comlibretexts.org The N-H stretching vibration of the secondary amine within the ring would also be present.
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |
| Carbonyl (C=O) stretch | 1700-1750 |
| Aromatic C-H stretch | > 3000 |
| Aromatic C=C stretch | 1400-1600 |
| N-H stretch | ~3200-3400 |
| C-O-C stretch | ~1000-1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
For this compound, the molecular ion peak (M⁺) in the mass spectrum will correspond to its molecular weight. sapub.org Under electron ionization (EI) or other ionization methods, the molecule will fragment in a predictable manner, providing valuable clues about its structure. Common fragmentation pathways for oxazolidinone derivatives can include the loss of small neutral molecules like CO or CO₂ from the heterocyclic ring. nih.gov The fragmentation of the phenyl group can also lead to characteristic ions. The analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound. For instance, a prominent fragment might correspond to the phenyl group or the oxazolidinone ring itself. nih.gov
X-ray Crystallography for Solid-State Structure and Conformational Analysis
Studies on related oxazolidinone structures have revealed that the five-membered ring can adopt various conformations, such as an envelope or a twisted form. nih.gov The analysis of the crystal structure of this compound would reveal the specific conformation adopted by the oxazolidinone ring and the dihedral angle between the phenyl ring and the heterocyclic ring. nih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of the molecules in the crystal lattice. nih.gov
| Crystallographic Data for a Related Oxazolidinone Derivative | |
| Crystal System | Monoclinic |
| Space Group | Pn |
| a (Å) | 6.9924(9) |
| b (Å) | 5.1635(4) |
| c (Å) | 8.1820(10) |
| β (°) | 108.8310(14) |
| Volume (ų) | 279.60(5) |
| Z | 2 |
| Note: This data is for 3-acetyloxazolidin-2-one and serves as an illustrative example of the type of information obtained from X-ray crystallography. mdpi.com |
Chromatographic Techniques (e.g., LC-MS/MS) for Enantiomeric Purity Assessment and Metabolite Analysis
Chromatographic techniques are indispensable for separating mixtures and assessing the purity of compounds. For chiral molecules like this compound, which can exist as enantiomers, specialized chromatographic methods are essential for determining enantiomeric purity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. Chiral stationary phases can be used in the liquid chromatography column to separate the enantiomers of this compound. The subsequent MS/MS analysis provides confirmation of the identity of each enantiomer and allows for their quantification. This is critical in pharmaceutical applications where the biological activity of enantiomers can differ significantly.
Future Research Directions and Emerging Trends in 2 Phenyl 1,3 Oxazolidin 4 One Chemistry
Development of Highly Efficient and Atom-Economical Synthetic Routes
A primary focus of future research is the development of synthetic methodologies that are not only high-yielding but also adhere to the principles of green and sustainable chemistry. The concept of atom economy—maximizing the incorporation of atoms from reactants into the final product—is central to this effort. Researchers are actively moving away from classical multi-step syntheses that often require harsh reagents and generate significant waste.
Future trends point towards:
Multi-component Reactions (MCRs): Designing one-pot reactions where three or more reactants combine to form the desired oxazolidinone core or a more complex derivative in a single step. This approach drastically improves step economy and reduces purification needs. nih.gov A hypothetical MCR could involve an amino alcohol, a benzaldehyde (B42025) derivative, and a carbonyl source to construct the ring system efficiently.
Catalytic Cycloadditions: Exploring novel catalytic systems for cycloaddition reactions, which are inherently atom-economical, to form the oxazolidinone ring with high regio- and stereoselectivity.
Greener Reaction Conditions: There is a recognized need for more economical, mild, and safe reaction pathways that avoid the use of hazardous materials like carbon disulfide or expensive reagents. google.com This includes the use of safer solvents, lower reaction temperatures, and recyclable catalysts. One-pot syntheses are a key strategy in achieving this efficiency. nih.govacs.org
Table 1: Comparison of Synthetic Approaches
| Parameter | Traditional Synthesis | Emerging "Green" Synthesis |
|---|---|---|
| Step Count | Often multi-step (e.g., 5+ steps) nih.gov | Fewer steps, often one-pot nih.gov |
| Atom Economy | Lower, significant byproduct generation | High, maximizes reactant incorporation |
| Reagents | May use hazardous or stoichiometric reagents | Catalytic, safer, and milder reagents google.com |
| Waste Generation | High | Minimized |
Advanced Strategies for Stereochemical Control and Asymmetric Induction
The biological activity of oxazolidinone derivatives is often critically dependent on their stereochemistry. Asymmetric induction—the use of a chiral feature to control the formation of a specific stereoisomer—is a key element in their synthesis. wikipedia.org While N-acyl-4-phenyl-2-oxazolidinones are famously used as chiral auxiliaries to direct stereoselective reactions on other molecules, a significant future challenge is the precise control of stereocenters on the oxazolidinone ring itself, particularly at the C4 and C5 positions. nih.govacs.org
Emerging strategies in this area include:
Asymmetric Catalysis: The development of novel chiral catalysts (metal-based or organocatalysts) that can facilitate the enantioselective synthesis of substituted oxazolidinones from achiral precursors. nih.gov This approach is highly desirable as it requires only a small amount of the chiral source.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, chiral aziridines, or natural products like terpenes, to construct the oxazolidinone ring with predefined stereochemistry. bioorg.orgbeilstein-journals.org
Substrate-Controlled Diastereoselection: Refining reactions like the asymmetric aldol (B89426) reaction to create adjacent stereocenters (e.g., at C4 and C5) with high diastereoselectivity, an area where methods have been historically limited. nih.gov
Table 2: Strategies for Stereochemical Control
| Strategy | Description | Example / Key Feature |
|---|---|---|
| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in the ring-forming reaction. | Chiral magnesium phosphate (B84403) catalyzed one-pot synthesis of 1,3-oxazolidines. acs.org |
| Chiral Auxiliary | The oxazolidinone itself is used to direct stereoselective transformations. | Asymmetric 1,4-addition to α,β-unsaturated N-acyl-4-phenyl-2-oxazolidinones. acs.org |
| Chiral Pool Synthesis | Synthesis from enantiomerically pure starting materials. | Stereoselective synthesis from chiral aziridine-2-methanols. bioorg.org |
| Substrate Control | Existing stereocenters on a substrate direct the formation of new ones. | Asymmetric aldol/Curtius reaction to form 4,5-disubstituted oxazolidin-2-ones. nih.gov |
Synergistic Integration of Computational and Experimental Methodologies for Rational Design
The convergence of computational chemistry and experimental synthesis is revolutionizing how new molecules are designed and discovered. Instead of relying on traditional trial-and-error screening, researchers can now use in silico tools to predict the properties of 2-phenyl-1,3-oxazolidin-4-one derivatives before they are ever synthesized.
This synergistic approach involves:
Rational Drug Design: Using molecular modeling and docking simulations to design molecules with a specific biological target in mind. For example, computational docking has been used to design conformationally restricted oxazolidinone-fused molecules that show enhanced selectivity for specific enzyme subtypes, a result later confirmed by experimental bioassays. ebi.ac.uk
QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to establish a mathematical correlation between the chemical structure of a molecule and its biological activity. nih.gov These models can predict the activity of unsynthesized compounds, helping to prioritize synthetic efforts.
Predictive Toxicology and Metabolism: Employing in silico tools to predict the metabolic fate and potential toxicity of new derivatives early in the design phase, saving significant time and resources. nih.gov Docking studies can further reveal key molecular interactions, such as hydrogen bonds, that are crucial for a compound's activity. mdpi.com
Table 3: The Computational-Experimental Feedback Loop
| Computational Step (Prediction) | Experimental Step (Validation) | Outcome |
|---|---|---|
| Molecular Docking Simulation | Synthesis and Bioassay (e.g., IC₅₀ measurement) | Confirmation of binding affinity and selectivity. ebi.ac.uk |
| QSAR Model Prediction | Synthesis and Activity Screening | Identification of new leads with high predicted potency. nih.gov |
| In Silico Toxicity Prediction | In Vitro Cytotoxicity Assays | Early elimination of potentially toxic candidates. nih.gov |
Exploration of Novel Reactivity Patterns and Undiscovered Chemical Transformations
While the fundamental reactivity of the this compound core is understood, there is vast potential for discovering new transformations and reactivity patterns. This exploration can lead to the synthesis of novel molecular architectures with unique properties.
Future research will likely focus on:
Scaffold for Complex Heterocycles: Using the oxazolidinone ring as a versatile starting point for constructing more complex, fused, or spirocyclic heterocyclic systems through reactions like intramolecular cyclizations or multicomponent reactions. nih.gov
Unconventional Reactions: Applying a broader range of named reactions to the scaffold to uncover unexpected outcomes. For instance, exploring Eschenmoser coupling reactions or novel cycloadditions could yield new classes of compounds. nih.gov
Discovery of Novel Reactivity: Investigating subtle and previously overlooked chemical behaviors. An example from a related system is the observation of an unexpected ring-ring tautomerism during a synthesis, which opens up new avenues for mechanistic study and synthetic application. beilstein-journals.org
Table 4: Potential Future Transformations
| Reaction Class | Potential Transformation of Oxazolidinone Core | Potential Product Scaffold |
|---|---|---|
| Ring-Opening Reactions | Selective cleavage of C-O or C-N bonds followed by functionalization. | Chiral acyclic amino alcohols or amides. |
| [4+1] Annulation | Reaction with a one-atom component to form a fused five-membered ring. | Fused bicyclic heterocycles. |
| Intramolecular Cyclization | Cyclization of a substituent on the ring or phenyl group onto the core. | Novel polycyclic systems. nih.gov |
| Tautomerism Studies | Investigation of imino-oxo or ring-chain tautomerism. | Isomeric structures with different reactivity. beilstein-journals.org |
Deeper Mechanistic Understandings of Molecular Interactions in Diverse Research Fields
A profound understanding of how and why this compound derivatives interact with biological systems is crucial for advancing their application. While the mechanism of some oxazolidinone-containing drugs is well-characterized, many questions remain for newer derivatives in different therapeutic areas.
Key areas for future mechanistic investigation include:
Elucidating Biological Targets: For many novel derivatives showing promise in areas like oncology, the precise molecular targets and pathways they modulate are not fully known. nih.gov Future work will involve a combination of biochemical assays, proteomics, and genetic approaches to identify these targets.
Mechanism of Action in Antimicrobials: The antibacterial mechanism of oxazolidinones like Linezolid, which involves binding to the bacterial ribosome and inhibiting protein synthesis at the initiation stage, is a landmark in the field. nih.gov Future research will explore how new derivatives interact with the ribosome and whether they can overcome existing resistance mechanisms.
Probing Molecular Interactions: Utilizing advanced spectroscopic techniques (e.g., 2D NMR) and computational modeling to map the specific non-covalent interactions (hydrogen bonds, hydrophobic interactions) between an oxazolidinone derivative and its biological target. beilstein-journals.orgmdpi.com This knowledge is essential for designing next-generation compounds with improved affinity and specificity. The mechanism of action of Rivaroxaban, which contains an oxazolidinone core and inhibits Factor Xa, serves as another example of a well-understood interaction that guides further research. wikipedia.org
Table 5: Mechanistic Insights into Oxazolidinone-Containing Compounds
| Compound Class / Example | Field | Known Mechanism / Interaction | Future Research Need |
|---|---|---|---|
| Linezolid | Antibacterial | Binds to the 50S ribosomal subunit, preventing formation of the initiation complex. nih.gov | Understanding interactions in resistant strains. |
| Rivaroxaban | Anticoagulant | Directly inhibits Factor Xa in the coagulation cascade. wikipedia.org | Exploring potential off-target effects. |
| Novel Anticancer Agents | Oncology | Induce apoptosis, inhibit proliferation. | Identification of precise molecular targets and pathways. nih.gov |
| PDE4 Inhibitors | Anti-inflammatory | Docking simulations show selective binding to PDE4B subtype. ebi.ac.uk | Crystallographic confirmation of binding mode. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
